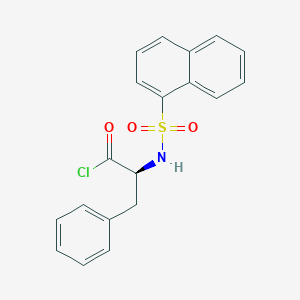
N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride
Overview
Description
N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride is an organic compound with the empirical formula C10H7ClO2S. It is used as an intermediate product for the synthesis of various organic molecules. The compound consists of a naphthalene ring bonded to a sulfonyl chloride group, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride can be achieved through the reaction of naphthalene-1-sulfonyl chloride with L-phenylalanine in the presence of a suitable base . The reaction typically involves the use of a solvent such as chloroform or dichloromethane and is carried out under inert atmosphere conditions to prevent moisture sensitivity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the naphthalene moiety.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.
Desulfitative Carbonylative Stille Cross-Coupling: This reaction involves the coupling of the compound with a tinglucal derivative.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid and sulfuric acid for nitration, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium azide and copper catalysts are used.
Desulfitative Carbonylative Stille Cross-Coupling: Palladium catalysts and organotin reagents are commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted naphthalene derivatives.
Nucleophilic Substitution: Sulfonamide and sulfonate ester derivatives.
Desulfitative Carbonylative Stille Cross-Coupling: Coupled products with carbonyl functionalities.
Scientific Research Applications
N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein labeling.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride involves its reactivity with nucleophilic functional groups such as amines and alcohols. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide and sulfonate ester bonds. This reactivity is crucial for its applications in organic synthesis and biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenesulfonyl Chloride: A closely related compound with similar reactivity and applications.
2-Naphthalenesulfonyl Chloride: Another isomer with comparable chemical properties.
Benzenesulfonyl Chloride: A simpler aromatic sulfonyl chloride used in similar types of reactions.
Uniqueness
N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride is unique due to its specific structure, which combines the reactivity of the sulfonyl chloride group with the biological relevance of the L-phenylalanyl moiety. This combination makes it particularly valuable in biochemical and medicinal research.
Properties
IUPAC Name |
(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c20-19(22)17(13-14-7-2-1-3-8-14)21-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,21H,13H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDECDNASIKPCAM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623460 | |
| Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146864-62-2 | |
| Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


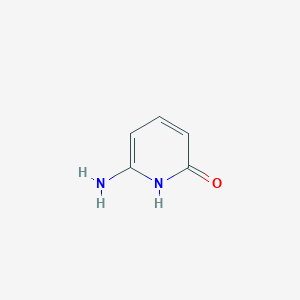

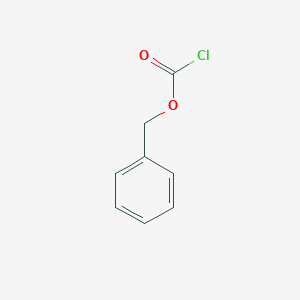
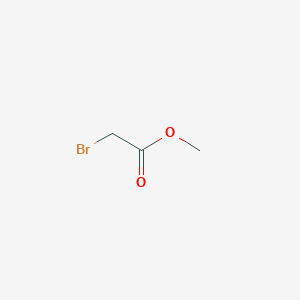



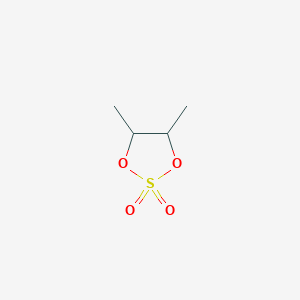

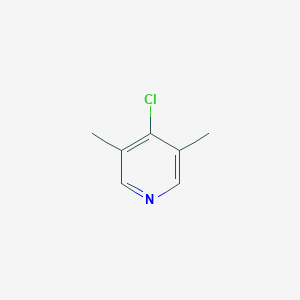

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)


